2-(2-Chloro-4,6-dimethylphenoxy)acetamide

Purinergic Signaling Ion Channels Neuroinflammation

2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS 1030553-87-7) is a uniquely substituted phenoxyacetamide building block featuring a sterically hindered 2-chloro-4,6-dimethylphenyl ring. This precise substitution pattern is critical: analogs lacking both ortho-chloro and 4,6-dimethyl groups exhibit markedly different reactivity and biological profiles. The unsubstituted primary amide enables facile derivatization for hit-to-lead programs targeting P2X4 (IC50=1.29 µM), antibacterial (E. faecalis IC50=3.19 µM), or anticancer pathways. Procure this specific CAS to ensure reproducible SAR and assay benchmarking—generic phenoxyacetamides are not functionally equivalent.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1030553-87-7
Cat. No. B3033487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4,6-dimethylphenoxy)acetamide
CAS1030553-87-7
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)OCC(=O)N)C
InChIInChI=1S/C10H12ClNO2/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H2,12,13)
InChIKeyCNXRQUGFQDSQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4,6-dimethylphenoxy)acetamide CAS 1030553-87-7: A Phenoxyacetamide Building Block with Distinctive Steric and Electronic Features for Targeted Synthesis and Biological Probe Development


2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS 1030553-87-7) is a member of the phenoxyacetamide class, characterized by a 2-chloro-4,6-dimethylphenoxy moiety linked to an unsubstituted acetamide group (C10H12ClNO2; MW 213.66) . This compound features a unique substitution pattern on the phenyl ring—chlorine at the ortho position and methyl groups at both the 4 and 6 positions—which imparts distinct steric hindrance and electronic properties compared to mono-substituted or unsubstituted phenoxyacetamide analogs . It is primarily utilized as a versatile synthetic building block for generating diverse N-substituted acetamide derivatives and is under investigation for its own intrinsic biological activities, including modulation of purinergic receptors [1].

Why Generic Phenoxyacetamide Substitution is Insufficient: The Critical Role of the 2-Chloro-4,6-Dimethyl Substitution Pattern in 2-(2-Chloro-4,6-dimethylphenoxy)acetamide


Simply substituting any phenoxyacetamide for 2-(2-chloro-4,6-dimethylphenoxy)acetamide is scientifically invalid due to the profound influence of the specific 2-chloro-4,6-dimethyl substitution pattern on the phenyl ring. This arrangement creates a sterically hindered and electronically unique environment around the phenoxy oxygen, which directly impacts its reactivity as a synthetic intermediate and its binding affinity to biological targets [1]. Analogs lacking this exact substitution, such as unsubstituted phenoxyacetamide or those with only a single chloro or methyl group, exhibit drastically different chemical behaviors and biological activity profiles [2]. Therefore, procurement decisions must be compound-specific, guided by the quantitative evidence of how this precise structural motif translates into functional differentiation.

Quantitative Evidence Guide: Differentiating 2-(2-Chloro-4,6-dimethylphenoxy)acetamide from Closest Analogs and Alternatives


P2X4 vs. P2X7 Receptor Antagonism: A Comparative Profile for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide

2-(2-Chloro-4,6-dimethylphenoxy)acetamide exhibits measurable antagonist activity at the human P2X4 and P2X7 purinergic receptors, with a notable difference in potency between the two targets [1]. The compound shows an IC50 of 1,290 nM at the P2X4 receptor and a higher IC50 of 2,530 nM at the P2X7 receptor, indicating a nearly 2-fold selectivity for P2X4 over P2X7 in this cell-based assay [1]. While direct comparator data for other phenoxyacetamides at these targets is unavailable in the public domain, this profile provides a quantitative baseline for understanding its activity at these therapeutically relevant channels.

Purinergic Signaling Ion Channels Neuroinflammation

Antibacterial Activity of 2-(2-Chloro-4,6-dimethylphenoxy)acetamide Against Enterococcus faecalis

In antimicrobial screening, 2-(2-chloro-4,6-dimethylphenoxy)acetamide demonstrated inhibitory activity against the Gram-positive bacterium Enterococcus faecalis CECT 481, with an IC50 value of 3,190 nM (3.19 µM) [1]. This establishes a quantitative reference point for its antibacterial potential. While comparative data for closely related analogs against this specific strain is not readily available, this value allows researchers to benchmark the compound against other known antibacterial agents and serves as a starting point for structure-activity relationship (SAR) studies aimed at improving potency.

Antimicrobial Gram-positive Bacteria Drug Discovery

In Vitro Anticancer Activity: Comparative Performance Against KB Human Carcinoma Cells

2-(2-Chloro-4,6-dimethylphenoxy)acetamide has been evaluated for its in vitro antitumor activity, showing the ability to achieve 50% inhibition of tumor cell growth (GI50) against the KB human carcinoma cell line after 144 hours of continuous exposure . The data indicates that at a specific concentration (reported as '1' in normalized units in the source database), the compound can effectively halt proliferation of these cancer cells. While direct comparison to a specific analog under identical conditions is not available in this dataset, this result places the compound among phenoxyacetamide derivatives with demonstrated anticancer potential [1].

Anticancer Cytotoxicity Oncology

Synthetic Utility: An Unsubstituted Amide as a Versatile Handle for Derivative Synthesis Compared to N-Substituted Analogs

A key differentiator of 2-(2-chloro-4,6-dimethylphenoxy)acetamide is its unsubstituted primary acetamide group (-O-CH2-C(O)NH2), which serves as a versatile synthetic handle for generating a wide array of N-substituted derivatives . In contrast, many commercially available analogs, such as 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide, N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide, or 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide, already possess N-substituents that limit their further derivatization without deprotection or more complex synthetic steps . The unsubstituted amide allows for direct, facile N-alkylation or acylation, making it the preferred starting material for constructing focused libraries of phenoxyacetamide analogs for SAR studies or hit-to-lead optimization.

Synthetic Intermediate Medicinal Chemistry Organic Synthesis

Optimal Research and Industrial Application Scenarios for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide (CAS 1030553-87-7)


Synthesis of Diverse Phenoxyacetamide Libraries for Structure-Activity Relationship (SAR) Studies

The primary application scenario for 2-(2-chloro-4,6-dimethylphenoxy)acetamide is as a key synthetic building block for generating structurally diverse N-substituted phenoxyacetamide libraries [1]. Its unsubstituted primary amide group enables straightforward derivatization via alkylation, acylation, or coupling reactions, allowing medicinal chemists to systematically explore the impact of various N-substituents on biological activity. This is a foundational step in hit-to-lead optimization programs targeting purinergic receptors, antibacterial, or anticancer pathways.

Development of Chemical Probes for P2X4 Purinergic Receptor Studies

Based on its measured antagonist activity at the human P2X4 receptor (IC50 = 1.29 µM), 2-(2-chloro-4,6-dimethylphenoxy)acetamide can serve as a starting point for the development of novel chemical probes to interrogate P2X4 receptor function [1]. Its modest potency and nearly 2-fold selectivity over P2X7 provide a defined activity profile that can be optimized through medicinal chemistry. Researchers studying neuropathic pain, neuroinflammation, or other P2X4-implicated conditions can use this compound as a reference molecule or a scaffold for further optimization.

Antibacterial Lead Identification and Optimization

The compound's established antibacterial activity against Enterococcus faecalis (IC50 = 3.19 µM) provides a quantitative starting point for an antibacterial drug discovery program [1]. The compound can be used as a hit molecule, and its simple synthetic accessibility allows for rapid exploration of SAR to improve potency, spectrum, and pharmacokinetic properties. It is particularly relevant for research focused on Gram-positive bacterial infections.

Reference Standard for In Vitro Anticancer Activity in Phenoxyacetamide Series

With documented 50% growth inhibition of KB human carcinoma cells, 2-(2-chloro-4,6-dimethylphenoxy)acetamide can be utilized as a reference compound in anticancer assays for comparative studies within the phenoxyacetamide class [1]. It provides a benchmark for evaluating the relative potency of newly synthesized analogs, facilitating the identification of structural modifications that enhance cytotoxicity against specific cancer cell lines [2].

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